![molecular formula C17H17ClO B1343499 3'-Chloro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898793-90-3](/img/structure/B1343499.png)
3'-Chloro-3-(2,4-dimethylphenyl)propiophenone
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Description
3’-Chloro-3-(2,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H17ClO and a molecular weight of 272.77 . It is also known by its IUPAC name 1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)-1-propanone .
Synthesis Analysis
3’-Chloropropiophenone can be used as a reactant to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used in the phenylation of diphenylzinc in the presence of dihydroxy bis (sulfonamide) ligand .Molecular Structure Analysis
The molecular structure of 3’-Chloro-3-(2,4-dimethylphenyl)propiophenone consists of a propiophenone backbone with a chlorine atom at the 3’ position and a 2,4-dimethylphenyl group at the 3 position .Physical And Chemical Properties Analysis
3’-Chloro-3-(2,4-dimethylphenyl)propiophenone has a molecular weight of 272.76900, a density of 1.124g/cm3, and a boiling point of 417.3ºC at 760 mmHg . The melting point is not available .Scientific Research Applications
Organic Building Blocks
“3’-Chloro-3-(2,4-dimethylphenyl)propiophenone” is used as an organic building block in various chemical reactions . It’s a key component in the synthesis of complex organic molecules, contributing to the structural diversity and complexity of the final products .
Synthesis of (S)-3-chloro-1-phenylpropanol
This compound can be used as a reactant to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . This product is a chiral alcohol, which is a valuable intermediate in the synthesis of various pharmaceuticals .
Synthesis of 1-(3-Chlorophenyl)-1-phenyl-1-propanol
It can also be used to synthesize 1-(3-Chlorophenyl)-1-phenyl-1-propanol by phenylation with diphenylzinc in the presence of dihydroxy bis(sulfonamide) ligand . This product is a valuable intermediate in the synthesis of various pharmaceuticals .
Synthesis of (S)-Dapoxetine
“3’-Chloro-3-(2,4-dimethylphenyl)propiophenone” is used in the synthesis of (S)-Dapoxetine , a selective serotonin reuptake inhibitor (SSRI). Dapoxetine is used as a treatment for premature ejaculation in men .
Key Intermediate in Drug Synthesis
As mentioned in a source, this compound, also known as a Ketamine precursor, is used as a key intermediate in the synthesis of various pharmaceuticals and drugs.
Pharmaceutical Testing
This compound is used for pharmaceutical testing . It’s used as a reference standard for accurate results in pharmaceutical research .
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-6-7-14(13(2)10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYSQEBTJBMQIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644680 |
Source
|
Record name | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(2,4-dimethylphenyl)propiophenone | |
CAS RN |
898793-90-3 |
Source
|
Record name | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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